Apc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Apc is considered to be a practically insoluble (in water) and relatively neutral molecule. Apc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. APC can be biosynthesized from irinotecan; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, Apc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
APC is a pyranoindolizinoquinoline.
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
CAS No.: 181467-56-1
Cat. No.: VC21340721
Molecular Formula: C33H38N4O8
Molecular Weight: 618.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 181467-56-1 |
---|---|
Molecular Formula | C33H38N4O8 |
Molecular Weight | 618.7 g/mol |
IUPAC Name | 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid |
Standard InChI | InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1 |
Standard InChI Key | BSVVZICJFYZDJJ-XIFFEERXSA-N |
Isomeric SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
Chemical Identity and Structural Characteristics
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is a derivative of camptothecin with significant modifications that enhance its therapeutic potential. The compound has been identified as a major metabolite of the anticancer drug irinotecan (CPT-11). Structurally, it belongs to the camptothecin family, which is known for its topoisomerase I inhibitory activity.
Chemical Identifiers and Basic Properties
The compound possesses specific chemical properties that define its identity and function:
Property | Information |
---|---|
CAS Number | 181629-47-0 |
Molecular Formula | C33H38N4O8 |
Molecular Weight | 618.68 g/mol |
IUPAC Name | 5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid |
The non-deuterated form of the compound serves as the primary focus of this review, although a deuterated analog (7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3) has been synthesized for research purposes .
Structural Features
The compound features a complex pentacyclic structure that includes:
-
A camptothecin core with ethyl substituents
-
A piperidino carbonyloxy group at the 10-position
-
An aminopentanoic acid moiety linked to the piperidine ring
These structural elements contribute to its stability, bioavailability, and pharmacological properties, distinguishing it from other camptothecin derivatives.
Biological Mechanism of Action
The primary mechanism of action for 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin involves the inhibition of topoisomerase I, an essential enzyme in DNA replication and transcription processes.
Topoisomerase I Inhibition
Topoisomerase I is responsible for relaxing supercoiled DNA during replication and transcription. The compound acts by binding to and stabilizing the topoisomerase I-DNA complex, preventing the religation of DNA strands. This stabilization leads to the accumulation of single-strand breaks in DNA, which can convert to double-strand breaks during replication, ultimately triggering cell death pathways.
Cellular Consequences of Inhibition
The inhibition of topoisomerase I by this compound leads to several cascading effects within cells:
-
DNA damage accumulation
-
Cell cycle arrest
-
Activation of DNA damage response pathways
-
Induction of apoptotic cell death
These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, which makes the compound effective as an anticancer agent.
Relationship to Irinotecan and Camptothecin
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin represents an important component in the metabolism and action of irinotecan, a first-line treatment for various cancers.
Structural Relationship to Camptothecin
Anticancer Activity
The anticancer activity of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin stems from its ability to induce DNA damage in rapidly dividing cancer cells through topoisomerase I inhibition.
Resistance Mechanisms
Cancer cells may develop resistance to topoisomerase I inhibitors through various mechanisms:
-
Alterations in topoisomerase I expression or function
-
Enhanced DNA repair pathways
-
Increased drug efflux
-
Activation of anti-apoptotic pathways
Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve the compound's clinical efficacy.
Analytical Characterization Methods
Proper characterization of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is essential for confirming its identity, purity, and structural integrity.
Spectroscopic Methods
Several spectroscopic techniques are commonly employed for characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for functional group identification
-
UV-Visible spectroscopy for chromophore characterization
Chromatographic Methods
Chromatographic techniques are essential for purity assessment:
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed impurity profiling
Research Applications
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin has various applications in research settings, particularly in cancer research and drug development.
Cancer Research
In cancer research, the compound serves as:
-
A tool for studying topoisomerase I biology
-
A model compound for understanding structure-activity relationships of camptothecin derivatives
-
A positive control in drug screening assays
Drug Development
In drug development, the compound contributes to:
-
Understanding pharmacokinetic-pharmacodynamic relationships of topoisomerase I inhibitors
-
Development of novel drug delivery systems
-
Structure-based design of next-generation topoisomerase I inhibitors
Comparative Analysis with Related Compounds
A comparative analysis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin with related compounds provides insights into its unique properties and advantages.
Comparison with Irinotecan
As a metabolite of irinotecan, this compound shares structural similarities but differs in terms of:
-
Direct topoisomerase I inhibitory activity
-
Pharmacokinetic properties
-
Cellular uptake and distribution
Comparison with Other Camptothecin Derivatives
Compared to other camptothecin derivatives such as topotecan, the compound may offer:
-
Different spectrum of anticancer activity
-
Unique pharmacokinetic profile
-
Potentially altered side effect profile
Future Research Directions
Future research on 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin may focus on several promising areas:
Therapeutic Applications
-
Exploration of efficacy against additional cancer types
-
Development of combination therapies to enhance anticancer effects
-
Investigation of potential non-oncological applications
Drug Delivery Innovations
-
Development of targeted delivery systems for improved tumor specificity
-
Design of controlled-release formulations for optimized pharmacokinetics
-
Exploration of nanotechnology-based approaches for enhanced delivery
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume